Licoricone

Übersicht

Beschreibung

Licoricone ist eine natürlich vorkommende Verbindung, die in den Wurzeln von Glycyrrhiza-Arten vorkommt, die allgemein als Süßholz bekannt sind. Es gehört zur Klasse der Flavonoide, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. This compound hat aufgrund seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller, antioxidativer und entzündungshemmender Wirkungen, Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion von Süßholzwurzel, gefolgt von Reinigungsprozessen zur Isolierung von this compound. Die Extraktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der gereinigte Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound von anderen Bestandteilen zu trennen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Süßholzwurzeln. Der Prozess beginnt mit der Ernte von Süßholzwurzeln, die dann getrocknet und zu einem feinen Pulver gemahlen werden. Das Pulver wird einer Lösemittelextraktion unterzogen, typischerweise unter Verwendung von Ethanol oder Methanol. Der Extrakt wird konzentriert und gereinigt, indem Verfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden, um this compound in seiner reinen Form zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Licoricone can be synthesized through various chemical routes. One common method involves the extraction of licorice root followed by purification processes to isolate this compound. The extraction typically involves the use of solvents such as ethanol or methanol. The purified extract is then subjected to chromatographic techniques to separate this compound from other constituents .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from licorice roots. The process begins with the harvesting of licorice roots, which are then dried and ground into a fine powder. The powder is subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen

Licoricone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen oxidiert werden, die Verbindungen mit potenziellen biologischen Aktivitäten sind.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Flavonoidderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Licoricone has demonstrated significant anticancer properties through various mechanisms:

- Cell Cycle Regulation : Studies show that this compound inhibits cancer cell proliferation by affecting the cell cycle at different phases, leading to apoptosis (programmed cell death) .

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the growth of several cancer types, including breast, prostate, and colon cancers. It promotes apoptosis and inhibits angiogenesis (formation of new blood vessels) in tumor tissues .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation in various conditions such as arthritis and respiratory diseases .

- Mechanisms of Action : this compound modulates inflammatory pathways by inhibiting NF-kB signaling and reducing oxidative stress .

Antiviral Properties

This compound has shown promise in combating viral infections:

- Viral Inhibition : It has been effective against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The antiviral activity is attributed to its ability to inhibit viral entry and replication .

- Immunomodulatory Effects : this compound enhances immune responses, making it a potential candidate for treating viral infections .

Oral Health Applications

Recent studies have explored the use of this compound in oral health:

- Antimicrobial Activity : this compound has been shown to inhibit biofilm formation and reduce inflammation associated with periodontal diseases. Its antibacterial properties are beneficial in preventing dental caries and oral infections .

- Clinical Trials : Various clinical trials are underway to assess the efficacy of this compound in treating oral diseases, including oral cancer and candidiasis .

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology investigated the effects of this compound on non-small-cell lung cancer cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway .

Case Study 2: Anti-inflammatory Effects

Research conducted on patients with rheumatoid arthritis demonstrated that this compound supplementation led to a marked reduction in inflammatory markers and improved joint function over a six-month period .

Case Study 3: Oral Health Improvement

A double-blind clinical trial evaluated the effectiveness of licorice extract containing this compound in patients with chronic periodontitis. Results showed significant improvements in periodontal health indicators compared to placebo groups .

Wirkmechanismus

Licoricone exerts its effects through various molecular mechanisms:

Antimicrobial Activity: Inhibits the growth of bacteria by disrupting their cell walls and interfering with essential metabolic processes.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes

Vergleich Mit ähnlichen Verbindungen

Licoricone wird mit anderen Flavonoiden verglichen, wie zum Beispiel:

Liquiritigenin: Ein weiteres Flavonoid aus Süßholz mit ähnlichen antimikrobiellen und antioxidativen Eigenschaften.

Isoliquiritigenin: Bekannt für seine entzündungshemmenden und krebshemmenden Aktivitäten.

Licochalcon A: Zeigt starke antimikrobielle und entzündungshemmende Wirkungen.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine starke antimikrobielle Aktivität gegen resistente Bakterienstämme und seine Fähigkeit aus, mehrere biologische Signalwege zu modulieren, was es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen macht .

Ähnliche Verbindungen

- Liquiritigenin

- Isoliquiritigenin

- Licochalcon A

- Glycycoumarin

- Glycyrrhisoflavone

Die einzigartige Kombination von biologischen Aktivitäten von this compound und sein Potenzial für therapeutische Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und Industrie.

Biologische Aktivität

Licoricone, a compound derived from the licorice plant (Glycyrrhiza glabra), is noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is part of a broader class of compounds found in licorice, including glycyrrhizin and glycyrrhetinic acid. These compounds exhibit various biological activities due to their ability to interact with multiple biochemical pathways.

Key Mechanisms:

- Anti-inflammatory Activity: this compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Properties: The compound exhibits significant antioxidant activity, which helps in mitigating oxidative stress.

- Antimicrobial Effects: this compound demonstrates inhibitory effects against several bacterial strains, contributing to its potential use in treating infections.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies

-

Case Report on Edema and Hypertension:

A 49-year-old female patient developed bilateral edema and hypertension after excessive consumption of licorice tea. Blood tests revealed hypokalemia, attributed to glycyrrhizic acid's mineralocorticoid-like effects, which can lead to sodium retention and potassium excretion. This case underscores the potential adverse effects of licorice consumption when taken in excess . -

Respiratory Dysfunction Linked to Licorice:

An 80-year-old woman experienced severe respiratory failure associated with prolonged licorice use. Diagnosed with pseudoaldosteronism, she exhibited metabolic alkalosis and hypokalemia, leading to diaphragmatic dysfunction. This highlights the serious implications of licorice on respiratory health .

Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- A study demonstrated that licorice extract could inhibit the germination of bacterial spores at concentrations as low as 0.39 mg/mL, showcasing its potential use as a natural preservative in food products .

- Another investigation revealed that various extracts from licorice exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating potent anti-cancer properties .

Eigenschaften

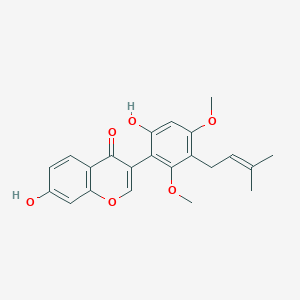

IUPAC Name |

7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWMNTNDTRKETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966174 | |

| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51847-92-8 | |

| Record name | Licoricone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51847-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051847928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8X3270QWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.